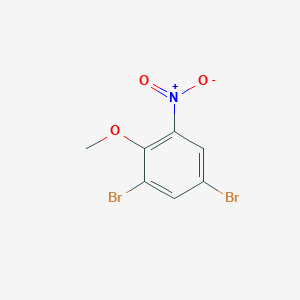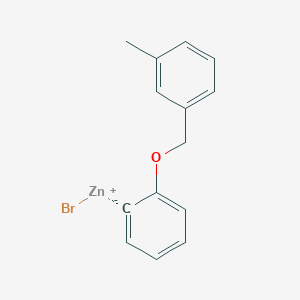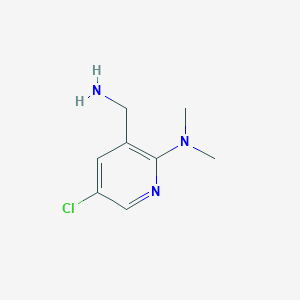
3-(aminomethyl)-5-chloro-N,N-dimethylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(aminomethyl)-5-chloro-N,N-dimethylpyridin-2-amine is an organic compound that belongs to the class of aminomethylpyridines This compound is characterized by the presence of an aminomethyl group attached to the pyridine ring, along with a chlorine atom and two methyl groups on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-5-chloro-N,N-dimethylpyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-pyridinecarboxaldehyde and N,N-dimethylamine.
Formation of Intermediate: The starting materials undergo a condensation reaction to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: The use of catalysts to enhance the reaction rate and selectivity.
Solvents: Selection of appropriate solvents to dissolve the reactants and facilitate the reaction.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(aminomethyl)-5-chloro-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridines.
Aplicaciones Científicas De Investigación
3-(aminomethyl)-5-chloro-N,N-dimethylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(aminomethyl)-5-chloro-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: It can bind to specific receptors or enzymes, modulating their activity.
Pathway Modulation: It may influence various biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3-(aminomethyl)-5-methylpyridin-2-amine: Similar structure but with a methyl group instead of chlorine.
3-(aminomethyl)-5-bromopyridin-2-amine: Similar structure but with a bromine atom instead of chlorine.
3-(aminomethyl)-5-fluoropyridin-2-amine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
3-(aminomethyl)-5-chloro-N,N-dimethylpyridin-2-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H12ClN3 |
|---|---|
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
3-(aminomethyl)-5-chloro-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C8H12ClN3/c1-12(2)8-6(4-10)3-7(9)5-11-8/h3,5H,4,10H2,1-2H3 |
Clave InChI |
ANGUIXCQCMVWRO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=N1)Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


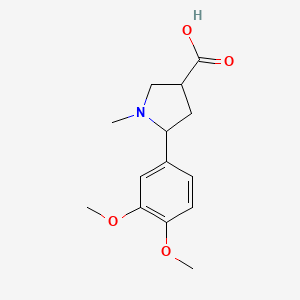
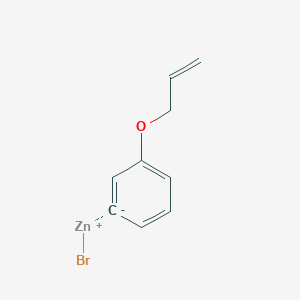

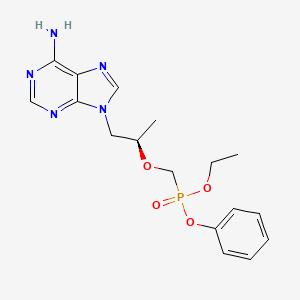
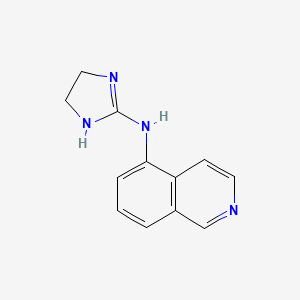
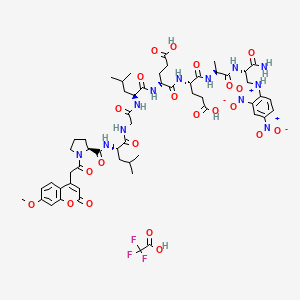
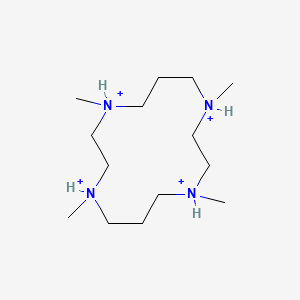
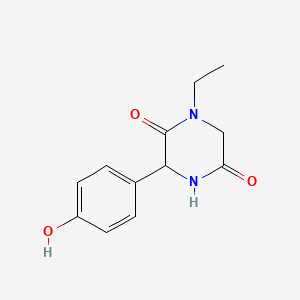

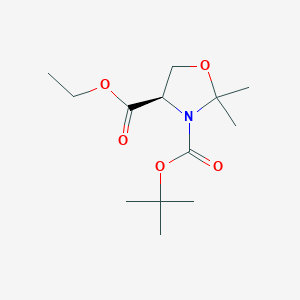

![3-({2-[(3-Methyl-4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14884576.png)
